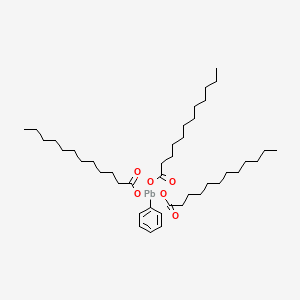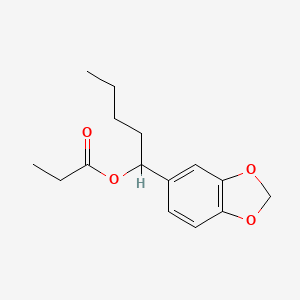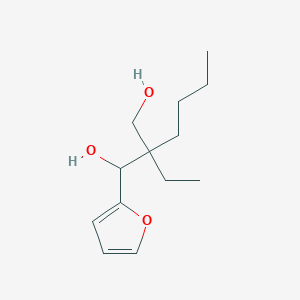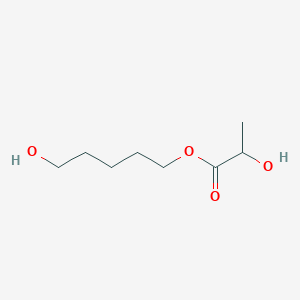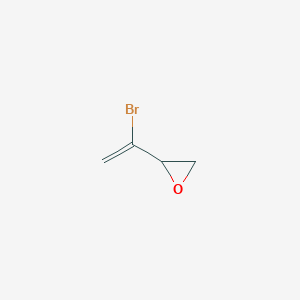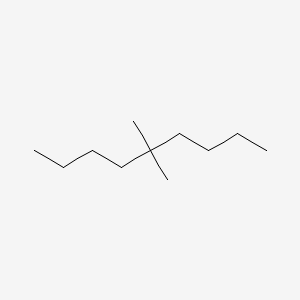
1,3-Dioxolane-2-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane-2-peroxol is an organic peroxide compound characterized by a five-membered ring containing two oxygen atoms and a peroxide group
準備方法
1,3-Dioxolane-2-peroxol can be synthesized through several methods. One common approach involves the reaction of 1,3-dioxolane with hydrogen peroxide in the presence of an acid catalyst. This reaction typically occurs under mild conditions and yields the desired peroxide compound. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
化学反応の分析
1,3-Dioxolane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group in this compound makes it a strong oxidizing agent. It can oxidize a wide range of organic substrates, including alcohols, aldehydes, and ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 1,3-dioxolane.
Substitution: The peroxide group can be substituted by nucleophiles, resulting in the formation of various derivatives. Common reagents for these reactions include halides and amines.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized organic compounds, while reduction reactions produce reduced forms of the starting material.
科学的研究の応用
1,3-Dioxolane-2-peroxol has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: Research into its potential as a biocidal agent is ongoing, given its strong oxidizing properties.
Medicine: There is interest in its potential use in drug synthesis and as a sterilizing agent.
Industry: It is used in the polymer industry for initiating polymerization reactions and in the production of certain types of plastics.
作用機序
The mechanism of action of 1,3-Dioxolane-2-peroxol primarily involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can then interact with various molecular targets, leading to oxidation reactions. The pathways involved include the formation of hydroxyl radicals and other reactive intermediates that can oxidize organic substrates.
類似化合物との比較
1,3-Dioxolane-2-peroxol can be compared with other similar compounds, such as:
1,2-Dioxolane: Another peroxide compound with a similar structure but different reactivity and applications.
1,3-Dioxane: A related compound with a six-membered ring, used primarily as a solvent and in polymer chemistry.
γ-Valerolactone: A green solvent with similar applications in organic synthesis but different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the peroxide group, which imparts strong oxidizing properties and makes it suitable for a range of applications in synthesis and industry.
特性
CAS番号 |
5771-94-8 |
|---|---|
分子式 |
C3H6O4 |
分子量 |
106.08 g/mol |
IUPAC名 |
2-hydroperoxy-1,3-dioxolane |
InChI |
InChI=1S/C3H6O4/c4-7-3-5-1-2-6-3/h3-4H,1-2H2 |
InChIキー |
DTLTZTBFYLEUGX-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


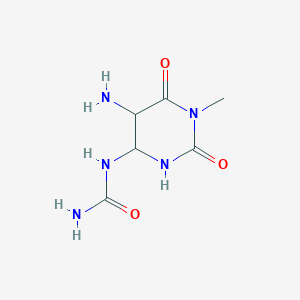
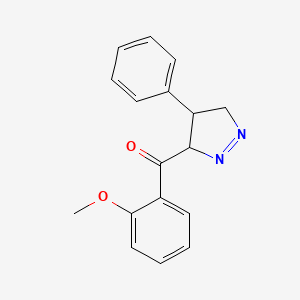

![N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B14734514.png)
![7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14734516.png)
![3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14734518.png)

